An In-Depth Technical Guide to the Chemical Properties of 11-Fluoro Desloratadine
An In-Depth Technical Guide to the Chemical Properties of 11-Fluoro Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known chemical properties of 11-Fluoro Desloratadine, a key metabolite and impurity in the manufacturing of Desloratadine. As a crucial reference material for analytical and quality control purposes, a thorough understanding of its chemical characteristics is paramount for pharmaceutical scientists and researchers. This document synthesizes available data on its structure, synthesis, physicochemical properties, and analytical methodologies, while also highlighting areas where further research is warranted.
Introduction: The Significance of 11-Fluoro Desloratadine
11-Fluoro Desloratadine, systematically named 8-Chloro-11-fluoro-6,11-dihydro-11-(4-piperidinyl)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a fluorinated analog of Desloratadine. Desloratadine itself is the primary active metabolite of Loratadine, a widely used second-generation antihistamine.[3] Second-generation antihistamines are characterized by their high selectivity for peripheral H1 receptors and reduced penetration of the blood-brain barrier, leading to a non-sedating profile.[4]
The presence of 11-Fluoro Desloratadine as a metabolite and a potential impurity in the synthesis of Desloratadine necessitates its characterization for regulatory and safety purposes.[5][6] Its role as an analytical standard is critical for the development of robust analytical methods to ensure the purity and quality of Desloratadine drug products.[5]
Molecular Structure and Identification
The chemical structure of 11-Fluoro Desloratadine is defined by a tricyclic benzocycloheptapyridine core, substituted with a chlorine atom on the benzene ring, a fluorine atom at the 11-position, and a piperidinyl group also at the 11-position.
Visualizing the Molecular Scaffold
Caption: Chemical Structure of 11-Fluoro Desloratadine.
Key Identifiers
| Property | Value | Reference |
| IUPAC Name | 8-Chloro-11-fluoro-6,11-dihydro-11-(4-piperidinyl)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | [5] |
| CAS Number | 298220-99-2 | [5] |
| Molecular Formula | C₁₉H₂₀ClFN₂ | [5] |
| Molecular Weight | 330.83 g/mol | [5] |
| Synonyms | Desloratadine Impurity A | [5] |
Synthesis and Formation
11-Fluoro Desloratadine is primarily encountered as a metabolite of Loratadine and can be synthesized for use as a reference standard. The most commonly cited synthetic route involves the direct fluorination of Loratadine.
Synthetic Pathway Overview
Caption: General synthetic scheme for 11-Fluoro Desloratadine.
Experimental Protocol (General Description)
Physicochemical Properties
The physicochemical properties of 11-Fluoro Desloratadine are crucial for its handling, formulation, and analytical method development. While comprehensive data is limited, some key properties have been reported. For context, a comparison with the parent compound, Desloratadine, is provided where available.
| Property | 11-Fluoro Desloratadine | Desloratadine (for comparison) | Reference |
| Appearance | Off-white to pale orange solid | White to off-white powder | [7] |
| Melting Point | >192°C (decomposition) | 150-151°C | [2] |
| Boiling Point | 426.9 ± 45.0 °C (Predicted) | 467.9 ± 45.0 °C (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Slightly soluble in water; sparingly soluble in methanol, ethanol, propylene glycol, acetonitrile, and toluene. Solubility increases in acidic environments. | [2][8] |
| pKa | 10.16 ± 0.10 (Predicted) | 4.4 and 10.0 (Reported) | [2] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | Store at controlled room temperature. | [7] |
Spectroscopic Characterization
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for 11-Fluoro Desloratadine are not widely published. As a reference standard, this information is typically provided in the Certificate of Analysis from the supplier. However, based on the known structure, expected spectral features can be inferred.
For comparative purposes, the characteristic FTIR absorption bands for the parent compound, Desloratadine, include:[1]
-
Aromatic C=C stretch: ~1475 cm⁻¹ and ~1600 cm⁻¹
-
Alkene C=C stretch (conjugated): ~1610-1640 cm⁻¹
-
Imine C=N-R stretch: ~1640-1690 cm⁻¹
-
Alkane C-H stretch: ~2800-2950 cm⁻¹
-
Aromatic C-H stretch: ~3000-3020 cm⁻¹
-
Amine N-H bend: ~3300-3500 cm⁻¹
The introduction of a fluorine atom in 11-Fluoro Desloratadine would be expected to introduce a C-F stretching vibration in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. In NMR spectroscopy, the fluorine atom would result in characteristic splitting patterns in both the ¹H and ¹³C spectra of nearby nuclei.
Pharmacological Profile
The pharmacological properties of 11-Fluoro Desloratadine have not been extensively studied and reported in the public domain. However, its structural similarity to Desloratadine suggests that it may also act as a histamine H1 receptor antagonist.
Mechanism of Action (Inferred)
Desloratadine functions as a selective peripheral H1 receptor antagonist.[2] It exhibits inverse agonist activity, meaning it can inhibit the basal activity of the H1 receptor.[9] This action prevents the release of pro-inflammatory mediators from mast cells and basophils. It is plausible that 11-Fluoro Desloratadine shares a similar mechanism of action.
Receptor Binding Affinity (Data Gap)
Quantitative data on the binding affinity (e.g., Ki or IC₅₀ values) of 11-Fluoro Desloratadine for the histamine H1 receptor is not currently available in the literature. For comparison, Desloratadine has a high affinity for the H1 receptor, with reported pKi values ranging from 8.8 to 10.[10] The introduction of a fluorine atom could potentially alter the binding affinity and selectivity profile, a common strategy in medicinal chemistry to modulate drug-receptor interactions.
Pharmacokinetics (Data Gap)
There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of 11-Fluoro Desloratadine. As a known metabolite of Loratadine, it is formed in the body, but its subsequent metabolic fate and pharmacokinetic parameters are not well-characterized.[6]
Analytical Methodology
As a key impurity and analytical standard, the accurate detection and quantification of 11-Fluoro Desloratadine are crucial. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.
HPLC Method for Impurity Profiling (General Approach)
While a specific, validated HPLC method for the quantification of 11-Fluoro Desloratadine is not detailed in the available literature, general HPLC methods for Desloratadine and its impurities can be adapted. A typical stability-indicating RP-HPLC method would involve:[11][12]
-
Column: A reversed-phase column, such as a C18.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient elution mode to resolve all impurities.
-
Detection: UV detection at a wavelength where both Desloratadine and 11-Fluoro Desloratadine have significant absorbance (e.g., around 242-280 nm).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Analytical Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Stability and Degradation
The stability of 11-Fluoro Desloratadine as a reference standard is critical for its intended use. While specific stability studies on this compound are not publicly available, information on the stability of Desloratadine provides valuable insights. Desloratadine is known to be susceptible to degradation under certain conditions.
Forced degradation studies on Desloratadine have shown that it is particularly unstable in the presence of dry heat and is also susceptible to oxidative and basic degradation.[13] It is relatively stable under acidic, neutral, and photolytic conditions. The major degradation products of Desloratadine can include N-formyldesloratadine, especially in the presence of certain excipients like lactose. Given its structural similarity, 11-Fluoro Desloratadine may exhibit a comparable degradation profile.
Conclusion and Future Perspectives
11-Fluoro Desloratadine is a compound of significant interest in the pharmaceutical analysis of Desloratadine. This guide has consolidated the currently available information on its chemical properties. However, it is evident that there are substantial gaps in the publicly accessible data, particularly concerning detailed experimental protocols, comprehensive spectroscopic characterization, and a thorough pharmacological and pharmacokinetic evaluation.
Future research efforts should be directed towards:
-
Publication of detailed and robust synthetic procedures.
-
Full characterization using modern spectroscopic techniques (NMR, MS, IR) and making this data publicly available.
-
In-depth investigation of its physicochemical properties, including solubility in various media and pKa determination.
-
Pharmacological studies to determine its histamine H1 receptor binding affinity and functional activity.
-
Pharmacokinetic studies to understand its ADME profile.
-
Development and publication of validated, stability-indicating analytical methods for its quantification.
Addressing these knowledge gaps will be invaluable for the scientific community and will further support the development and quality control of Desloratadine-based pharmaceutical products.
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